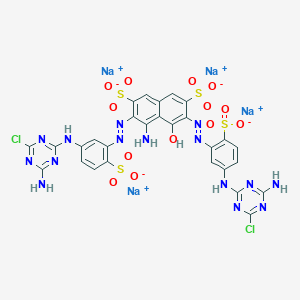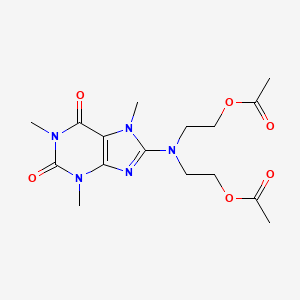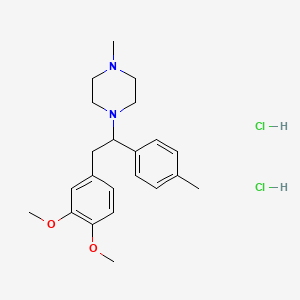
1-(2-(3,4-Dimethoxyphenyl)-1-(4-tolyl)ethyl)-4-methylpiperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(3,4-Dimethoxyphenyl)-1-(4-tolyl)ethyl)-4-methylpiperazine dihydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3,4-Dimethoxyphenyl)-1-(4-tolyl)ethyl)-4-methylpiperazine dihydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the intermediate: The initial step could involve the reaction of 3,4-dimethoxybenzaldehyde with 4-methylbenzylamine to form an imine intermediate.
Reduction: The imine intermediate can be reduced using a reducing agent like sodium borohydride to form the corresponding amine.
Cyclization: The amine can then be reacted with 1-chloro-4-methylpiperazine under basic conditions to form the final piperazine derivative.
Salt formation: The final compound can be converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(3,4-Dimethoxyphenyl)-1-(4-tolyl)ethyl)-4-methylpiperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the aromatic rings.
Reduction: Reduced forms of the compound, potentially affecting the piperazine ring.
Substitution: Substituted derivatives with various functional groups attached to the aromatic rings or the piperazine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for various conditions, though specific applications would require further research.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(2-(3,4-Dimethoxyphenyl)-1-(4-tolyl)ethyl)-4-methylpiperazine dihydrochloride would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-(3,4-Dimethoxyphenyl)-1-phenylethyl)-4-methylpiperazine
- 1-(2-(3,4-Dimethoxyphenyl)-1-(4-chlorophenyl)ethyl)-4-methylpiperazine
- 1-(2-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)ethyl)-4-methylpiperazine
Uniqueness
1-(2-(3,4-Dimethoxyphenyl)-1-(4-tolyl)ethyl)-4-methylpiperazine dihydrochloride is unique due to the presence of both 3,4-dimethoxyphenyl and 4-tolyl groups, which may confer distinct pharmacological properties compared to other piperazine derivatives.
Eigenschaften
CAS-Nummer |
87203-79-0 |
|---|---|
Molekularformel |
C22H32Cl2N2O2 |
Molekulargewicht |
427.4 g/mol |
IUPAC-Name |
1-[2-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)ethyl]-4-methylpiperazine;dihydrochloride |
InChI |
InChI=1S/C22H30N2O2.2ClH/c1-17-5-8-19(9-6-17)20(24-13-11-23(2)12-14-24)15-18-7-10-21(25-3)22(16-18)26-4;;/h5-10,16,20H,11-15H2,1-4H3;2*1H |
InChI-Schlüssel |
FRGZCIREMOKBME-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(CC2=CC(=C(C=C2)OC)OC)N3CCN(CC3)C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![barium(2+);2-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-5-methylbenzenesulfonate](/img/structure/B15192621.png)
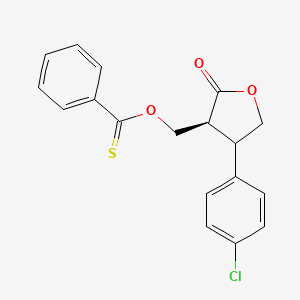
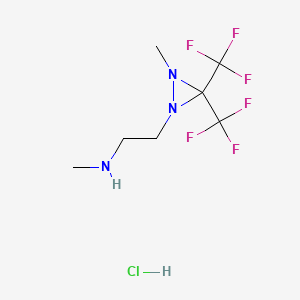
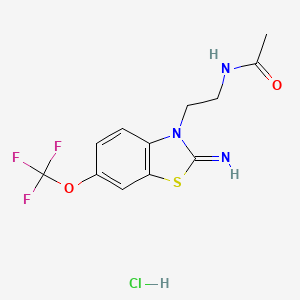
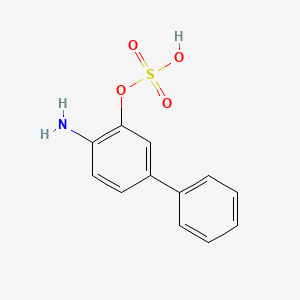
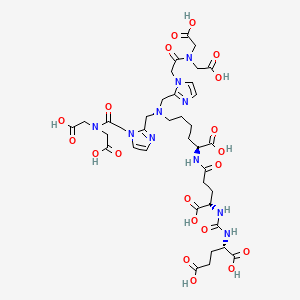
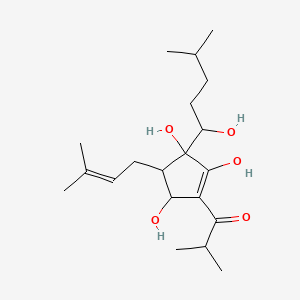

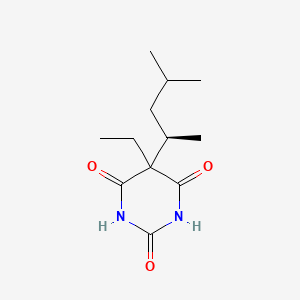

![N-(2,1,3-benzothiadiazol-4-yl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B15192689.png)

